molecular formula C23H14O10 B1495307 5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B1495307
M. Wt: 450.3 g/mol
InChI Key: MGZKMEHPOQRMIK-UHFFFAOYSA-N
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Description

5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C48H30O12. It is characterized by multiple carboxylic acid groups attached to a biphenyl structure, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This reaction is favored for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .

Scientific Research Applications

5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets through its multiple carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which provides distinct reactivity and potential for forming complex structures. This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .

Properties

Molecular Formula

C23H14O10

Molecular Weight

450.3 g/mol

IUPAC Name

5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H14O10/c24-19(25)13-3-11(4-14(7-13)20(26)27)10-1-2-17(18(9-10)23(32)33)12-5-15(21(28)29)8-16(6-12)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

MGZKMEHPOQRMIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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